molecular formula C17H17ClF2N2O2S B5866364 1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No. B5866364
M. Wt: 386.8 g/mol
InChI Key: VWKSARGBTZDOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, which leads to the desired effects such as inhibiting cancer cell growth and increasing serotonin and norepinephrine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to improved mood and decreased symptoms of depression. Additionally, this compound has been shown to have neuroprotective effects, which can potentially be used to treat neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine in lab experiments is its potential for use in treating various diseases. It has shown promising results in inhibiting cancer cell growth and improving symptoms of depression. However, one limitation of using this compound in lab experiments is its potential for toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound.

Synthesis Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine involves several chemical reactions. The first step involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine in the presence of a base to form 1-(2-chloro-6-fluorobenzyl)piperazine. This intermediate compound is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to form the final product, this compound.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an antidepressant and has shown to increase the levels of serotonin and norepinephrine in the brain. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N2O2S/c18-16-2-1-3-17(20)15(16)12-21-8-10-22(11-9-21)25(23,24)14-6-4-13(19)5-7-14/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKSARGBTZDOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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